molecular formula C13H24N2O5 B558403 Boc-ile-gly-OH CAS No. 16257-05-9

Boc-ile-gly-OH

Cat. No. B558403
CAS RN: 16257-05-9
M. Wt: 288.34 g/mol
InChI Key: OWJXXJTWCMKBCI-WPRPVWTQSA-N
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Description

Boc-ile-gly-OH is a compound used in peptide chemistry. It is a derivative of the amino acids isoleucine and glycine, with a tert-butoxycarbonyl (Boc) protecting group . This compound is used for research and development purposes and is not intended for medicinal, household, or other uses .


Synthesis Analysis

The synthesis of Boc-ile-gly-OH involves the use of Boc-protected amino acids . A technique for solid-phase peptide synthesis in water has been reported, which utilizes Fmoc-amino acids converted to water-dispersible nanoparticles . Another method involves the esterification reaction to synthesize N-Boc amino acid esters . The synthesis process involves the use of lithium hydroxide monohydrate in a mixture of tetrahydrofuran, methanol, and water .


Molecular Structure Analysis

The molecular formula of Boc-ile-gly-OH is C13H24N2O5 . The molecular weight is 288.34 .


Chemical Reactions Analysis

The chemical reactions involving Boc-ile-gly-OH are primarily related to peptide synthesis . The Boc group serves as a protecting group for the amino functions during these reactions . The formation of a peptide link between an amino acid with a protected amino group and an amino acid with a protected carboxyl group using dicyclohexylcarbodiimide has been outlined .


Physical And Chemical Properties Analysis

The physical and chemical properties of Boc-ile-gly-OH include a density of 1.2±0.1 g/cm3, a boiling point of 315.9±25.0 °C at 760 mmHg, and a melting point of 86-89 °C . The compound is soluble in water .

Scientific Research Applications

  • Peptide Modification and Synthesis : Boc-Ile-Gly-OH is used in peptide modification, specifically in the C-alkylation of glycine residues in peptides. This process allows for the incorporation of various side chains into peptides, creating a series of peptide derivatives with different properties from a given precursor (Bossler & Seebach, 1994).

  • Polypeptide Synthesis : It's involved in the synthesis of polypeptides. For instance, in the study of Fmoc-L-Lys(Boc)-Gly-OH, lysine and glycine were used as raw materials to improve and simplify the synthesis of polypeptides (Zhao Yi-nan & Melanie Key, 2013).

  • Enzymatic Synthesis : Boc-Ile-Gly-OH has been utilized in enzymatic synthesis, specifically in the preparation of peptide derivatives like Ac-Tyr-Ile-Gly-Ser-Arg-OH, using enzymes such as subtilisin and α-chymotrypsin in organic solvents (Terent'eva, Voyushina, & Stepanov, 1995).

  • Conformational Studies : The compound is involved in conformational studies of peptides, such as investigating the influence of different residues on the stability of folded conformations in tripeptides (Tamburro, Guantieri, & Scatturin, 1984).

  • Peptide Chain Reactivity : Research has been conducted on the relative reactivities of Boc-amino acids and oligopeptide acids in their esterification, which is crucial for understanding the chemical properties of peptides and their synthetic applications (Narita, Kusano, Hirata, & Okawara, 1980).

  • Peptide Hydrolysis Studies : It's used in studies of serum-catalyzed hydrolysis of amino acid esters, providing insights into the stability and reactivity of peptide bonds under various conditions (Cho & Haynes, 1985).

Safety And Hazards

Safety measures for handling Boc-ile-gly-OH include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye. Personal protective equipment should be used, including chemical impermeable gloves .

Future Directions

The use of Boc-protected amino acids, including Boc-ile-gly-OH, in peptide synthesis is a growing field of research. Future directions may include the development of more efficient synthesis methods and the exploration of new applications in nanobiotechnology .

properties

IUPAC Name

2-[[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O5/c1-6-8(2)10(11(18)14-7-9(16)17)15-12(19)20-13(3,4)5/h8,10H,6-7H2,1-5H3,(H,14,18)(H,15,19)(H,16,17)/t8-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJXXJTWCMKBCI-WPRPVWTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-ile-gly-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
MN Kumara, DC Gowda… - Synthesis and reactivity in …, 2001 - Taylor & Francis
… mol) was saponified in methanol (50 mL) using 1 N NaOH for 2 h at room temperature and worked up the same way as Boc-Phe-Gly-OBzl to obtain 4.3 g (97.8%) of Boc-Ile-Gly-OH. R 2 …
Number of citations: 4 www.tandfonline.com
G Shapiro, D Büchler, C Dalvit, P Frey… - Bioorganic & medicinal …, 1997 - Elsevier
A block method for the solid phase synthesis (SPPS) of serine phosphopeptides has been developed using a combination of Fmoc and Alloc strategies. Alloc-Ser[PO(OCH 2 CHCH 2 …
Number of citations: 27 www.sciencedirect.com
G Shapiro, D Büchler, C Dalvit… - Bioorganic & Medicinal …, 1996 - Elsevier
A building block method for the SPPS of serine phosphopeptides has been developed using a combination of Fmoc and Alloc strategies. Alloc-Ser[PO(OCH 2 CHCH 2 ) 2 ]-OH, …
Number of citations: 11 www.sciencedirect.com
M Quibell, LC Packman, T Johnson - Journal of the Chemical Society …, 1996 - pubs.rsc.org
The coupling of Fmoc-Asp(OBut)-L-Phe-OH 1 and H-Lys(Boc)-PepsynKA 2 was used as a model to assess C-terminal epimerization in solid-phase segment condensation. A wide …
Number of citations: 21 pubs.rsc.org
VM Kozhukhovskaya, NN Monapova… - Chemistry of Natural …, 1972 - Springer
… of the amino acids and reagents were used (Table 1), and some of the amino acids were introduced into the growing peptide chain in the form of blocks - the dipeptides Boc-Ile-Gly-OH (…
Number of citations: 2 link.springer.com
RD Long - 1998 - search.proquest.com
… To circumvent this problem, I decided to couple the longer dipeptide Boc-Ile-Gly-OH to the peptidomimetic pentapeptide 2-13. In this way, the amide (peptide) bond would already be in …
Number of citations: 1 search.proquest.com
H Niedrich - Chemische Berichte, 1967 - Wiley Online Library
… a)26) 535 mg (2 mMol) Boc-Ile-Gly-OH und 272 mg p-Nitro-phenol in 6 ccm Essigester werden bei 0" mit 430 mg DCCf versetzt. Nach 48 Stdn. gibt man 25 ccm Essigester zu, saugt …

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